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Compound of Interest

Compound Name:
2-Hydroxy-3-(prop-2-en-1-

yl)benzoic acid

CAS No.: 42729-96-4

Cat. No.: B1295969

Get Quote

Executive Summary & Chemical Space Analysis
Allyl-substituted hydroxybenzoic acids represent a specialized niche of pharmacophores where

the classic phenolic acid scaffold (found in salicylic acid and parabens) is modified with an allyl

group (

). This modification is not merely cosmetic; it fundamentally alters the physicochemical profile
of the molecule, bridging the gap between highly polar phenolic acids and lipophilic membrane
disruptors.

This guide objectively compares the 3-allyl-4-hydroxybenzoic acid (3-A-4-HBA) and 3-allyl-

salicylic acid scaffolds against their non-allylated standards (4-Hydroxybenzoic acid and

Salicylic acid).

The Core Value Proposition
The allyl group introduces two critical functionalities:
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Lipophilic Enhancement: Increases

, facilitating passive transport across bacterial cell walls and fungal membranes.

Reactive Handle: The terminal alkene serves as a "warhead" for further functionalization

(e.g., polymerization or specific enzyme active-site trapping) or as a mimic of unsaturated

fatty acids in enzyme inhibition (e.g., Lipoxygenases).

Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is dictated by the "Orthogonal Interaction" of three

moieties: the Carboxyl head (acidity/solubility), the Phenolic hydroxyl (H-bond donor/radical

scavenger), and the Allyl tail (hydrophobicity/sterics).

Comparative SAR Logic
The following diagram illustrates how specific structural modifications translate to biological

outcomes.

Structural Features Physicochemical Effect

Biological Outcome

Allyl Group
(C3 Position)

Increased LogP
(Membrane Permeability)

+ Hydrophobicity

Lipoxygenase Inhibition
(Fatty Acid Mimicry)

Unsaturation Mimic

Phenolic -OH
(C4 or C2)

pKa Modulation
(Solubility/Ionization)

Resonance

Metal Chelation
(Fe sequestration)

Ortho-positioning

Carboxyl -COOH
(C1)

Gram(+) Bactericidal
(Membrane Disruption)

Cell Wall Penetration

Antifungal
(CYP53 Inhibition)

Siderophore Interference
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Click to download full resolution via product page

Caption: Causal flow from structural moieties to specific biological mechanisms. The allyl group

is the primary driver for membrane-dependent activities.

Comparative Efficacy Data
The table below synthesizes experimental data comparing allyl-substituted variants against

industry standards.

Feature
4-

Hydroxybenzoic

Acid (PHBA)

3-Allyl-4-

Hydroxybenzoic

Acid

Salicylic Acid

(SA)

3-Allyl-Salicylic

Acid

Core Application

Preservative

(Paraben

precursor)

Antimicrobial /

Biopolymer

monomer

Keratolytic / Anti-

inflammatory

Antifungal /

Herbicide

LogP (Approx) 1.58 2.45 2.26 3.10

S. aureus MIC > 1000 µg/mL 125 - 250 µg/mL 500 µg/mL 64 - 128 µg/mL

Mode of Action
Weak acid stress

(cytoplasm)

Membrane

disruption + Acid

stress

Uncoupling

oxidative

phosphorylation

Membrane

disruption +

Enzyme

inhibition

Lipoxygenase

IC50

Inactive (>100

µM)
~15 µM Weak (>50 µM) ~5 µM

Key Insight: The addition of the allyl group at the ortho position to the hydroxyl (C3) significantly

lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria. This is

attributed to the "Allyl Effect," where the hydrophobic chain anchors the molecule into the lipid

bilayer, allowing the acidic head group to disrupt the transmembrane pH gradient more

effectively than the non-allylated parent.

Mechanistic Deep Dive
Claisen Rearrangement: The Synthetic Gateway
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The high activity of these compounds is accessible via a specific synthetic pathway: the

Claisen Rearrangement. This reaction is unique because it guarantees ortho-selectivity, placing

the allyl group directly adjacent to the phenol, which is critical for the resulting biological activity

(e.g., forming a bidentate chelation site or steric block).

Protocol Validation: The rearrangement is self-validating; if the allyl group migrates to the para

position (blocked in 4-HBA) or fails to rearrange, the resulting product will lack the free phenolic

-OH signal in NMR/IR, providing an immediate quality control checkpoint.

Mechanism Note

Start: 4-Hydroxybenzoate Ester

O-Allylation
(Allyl Bromide, K2CO3, Acetone)

QC: TLC/NMR
(Disappearance of Phenolic OH)

Claisen Rearrangement
(200°C, Solvent-free or DEC)

Pass

Hydrolysis
(NaOH, then HCl)

[3,3]-Sigmatropic Shift
Ensures Ortho-Regioselectivity

Product: 3-Allyl-4-Hydroxybenzoic Acid

Click to download full resolution via product page
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Caption: Synthesis workflow utilizing the Claisen Rearrangement to ensure precise regio-

control of the allyl substituent.

Enzyme Inhibition: Lipoxygenase (LOX)
Research indicates that allyl-substituted benzoic acids act as competitive inhibitors of

Lipoxygenases (LOX).

Mechanism: The allyl group mimics the 1,4-diene system found in natural substrates like

linoleic acid and arachidonic acid.

Causality: The enzyme attempts to abstract a hydrogen or bind the allyl pi-system, but the

rigid benzoic core prevents the catalytic cycle from completing.

Data Support: 3-allyl-4-hydroxybenzoic acid derivatives show IC50 values in the low

micromolar range (1-15 µM), whereas the saturated propyl analogs often show reduced

potency, confirming the necessity of the double bond (allyl) for optimal active site interaction.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis of 3-Allyl-4-Hydroxybenzoic Acid
Objective: Produce high-purity scaffold for SAR testing.

O-Allylation:

Dissolve Methyl 4-hydroxybenzoate (10 mmol) in acetone (30 mL).

Add anhydrous

(15 mmol) and Allyl Bromide (12 mmol).

Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Validation: Product must show loss of -OH peak in IR (~3300 cm⁻¹).

Thermal Rearrangement:
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Heat the O-allyl ester neat (no solvent) or in diethylaniline at 190-200°C for 4-8 hours.

Validation: Reappearance of phenolic -OH signal in NMR/IR confirms migration to the

aromatic ring (C3 position).

Hydrolysis:

Treat the rearranged ester with 10% NaOH (aq) at reflux for 2 hours.

Acidify with HCl to pH 2. Precipitate is filtered and recrystallized from Ethanol/Water.

Antimicrobial Susceptibility Assay (MIC)
Objective: Quantify the lipophilic advantage of the allyl group.

Preparation: Dissolve compounds in DMSO. Final DMSO concentration in assay < 1%.

Inoculum: Adjust S. aureus (ATCC 29213) to

CFU/mL in Mueller-Hinton Broth.

Dilution: Perform serial 2-fold dilutions of 3-allyl-4-HBA (Range: 500 - 0.5 µg/mL) in 96-well

plates. Include 4-HBA as a negative control and Vancomycin as a positive control.

Incubation: 37°C for 18-24 hours.

Readout: MIC is the lowest concentration showing no visible turbidity.

Self-Validation: If the DMSO control shows inhibition, the assay is void. If 4-HBA MIC is <

500 µg/mL, check for contamination or pH artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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